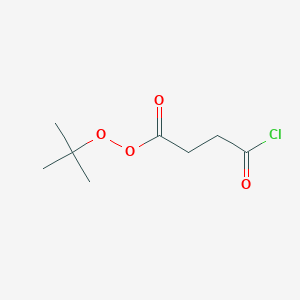

tert-Butyl 4-chloro-4-oxobutaneperoxoate

Description

tert-Butyl 4-chloro-4-oxobutaneperoxoate is a specialized organic compound featuring a tert-butyl ester group, a chloro substituent, and a peroxoate (peroxide-containing) functional group. This structure combines steric bulk from the tert-butyl moiety with the electrophilic reactivity of the chloro and peroxoate groups. The peroxoate group distinguishes it from standard esters, likely conferring higher oxidative reactivity and reduced thermal stability .

Properties

CAS No. |

28839-26-1 |

|---|---|

Molecular Formula |

C8H13ClO4 |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

tert-butyl 4-chloro-4-oxobutaneperoxoate |

InChI |

InChI=1S/C8H13ClO4/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H2,1-3H3 |

InChI Key |

WXNMOOQJPNRSIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

- Methyl-4-chloro-4,4'-oxobutanoate (): A methyl ester with a chloro substituent and oxo group.

- tert-Butyl 4-bromobutanoate (): A brominated tert-butyl ester lacking the peroxoate group.

- 4-Methoxy-4-oxobutanoic acid (): A carboxylic acid derivative with a methoxy substituent.

Functional Group Comparison :

| Compound | Ester Group | Halogen | Oxo Group | Peroxoate |

|---|---|---|---|---|

| tert-Butyl 4-chloro-4-oxobutaneperoxoate | tert-butyl | Cl | Yes | Yes |

| Methyl-4-chloro-4,4'-oxobutanoate | Methyl | Cl | Yes | No |

| tert-Butyl 4-bromobutanoate | tert-butyl | Br | No | No |

| 4-Methoxy-4-oxobutanoic acid | None | None | Yes | No |

The peroxoate group in the target compound introduces unique oxidative properties, while the tert-butyl group enhances steric hindrance compared to methyl esters .

Reactivity and Stability

- Electrophilic Reactivity: The chloro substituent in this compound may facilitate nucleophilic substitution reactions, though the tert-butyl group could slow kinetics due to steric effects. In contrast, tert-butyl 4-bromobutanoate (Br being a better leaving group than Cl) would undergo substitution more readily .

- Oxidative Potential: The peroxoate group likely makes the compound a strong oxidizer, unlike non-peroxoate analogs. This property could render it useful in polymerization or epoxidation reactions but may also reduce shelf life due to instability .

- Thermal Stability: Peroxides are generally thermally labile. Comparative studies of methyl-4-chloro-4,4'-oxobutanoate () suggest that replacing the methyl group with tert-butyl could marginally improve stability, though the peroxoate group remains a liability .

Spectroscopic Differentiation

As demonstrated in and , NMR and UV spectroscopy are critical for distinguishing these compounds:

- ¹H-NMR : The tert-butyl group would show a singlet at ~1.2–1.4 ppm, while the peroxoate oxygen could deshield adjacent protons.

- ¹³C-NMR: The carbonyl carbon (C=O) in the peroxoate group may resonate downfield (~170–180 ppm), differing from non-peroxoate esters (~165–175 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.